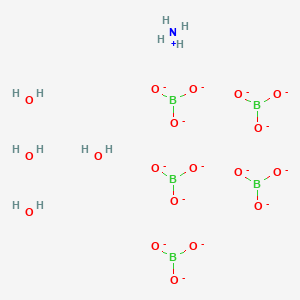

Azanium;pentaborate;tetrahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Azanium;pentaborate;tetrahydrate, also known as ammonium pentaborate tetrahydrate, is an inorganic compound with the chemical formula (NH4)B5O8·4H2O. It is a colorless orthorhombic bipyramidal crystal that is soluble in water but insoluble in alcohol. This compound is known for its applications in various fields, including fire retardancy, metallurgy, and electronics .

Métodos De Preparación

Azanium;pentaborate;tetrahydrate can be synthesized through the controlled reaction of ammonia, water, and boric acid. The process involves the following steps :

- Recrystallization and purification of boric acid.

- Addition of concentrated ammonia water into a stainless steel reactor.

- Slow addition of purified boric acid into the ammonia water while maintaining a temperature of 35±2°C and stirring slowly.

- Once the acid is added, the solution becomes clear, and the stirring and heating are stopped.

Análisis De Reacciones Químicas

Azanium;pentaborate;tetrahydrate undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Azanium;pentaborate;tetrahydrate has several scientific research applications :

Nonlinear Optical Materials: It is used in the development of nonlinear optical materials due to its efficient molecular nonlinearity, low dielectric constant, and inherent flexibility for synthesis.

Photonic Applications: The compound is utilized in photonic applications, including optical communication, modulators, signal processing, and acousto-optic deflectors.

Mecanismo De Acción

The mechanism of action of azanium;pentaborate;tetrahydrate involves its ability to release ammonia upon decomposition, which can then react with other compounds. This property is particularly useful in flame proofing and corrosion inhibition applications . The compound’s molecular targets and pathways include its interaction with metallic oxides and cellulosic materials, leading to the formation of protective barriers against oxidation and combustion .

Comparación Con Compuestos Similares

Azanium;pentaborate;tetrahydrate can be compared with other borate compounds, such as:

Lithium Triborate (LiB3O5): Known for its nonlinear optical properties.

Bismuth Triborate (BiB3O6): Used in photonic applications.

Cesium Lithium Borate (CsLiB6O10): Exhibits good frequency conversion response.

This compound stands out due to its unique combination of properties, including its solubility in water, thermal stability, and effectiveness as a flame retardant and corrosion inhibitor .

Propiedades

Fórmula molecular |

B5H12NO19-14 |

|---|---|

Peso molecular |

384.2 g/mol |

Nombre IUPAC |

azanium;pentaborate;tetrahydrate |

InChI |

InChI=1S/5BO3.H3N.4H2O/c5*2-1(3)4;;;;;/h;;;;;1H3;4*1H2/q5*-3;;;;;/p+1 |

Clave InChI |

UBSDVMILFUCPGU-UHFFFAOYSA-O |

SMILES canónico |

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[NH4+].O.O.O.O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-](/img/structure/B13835035.png)